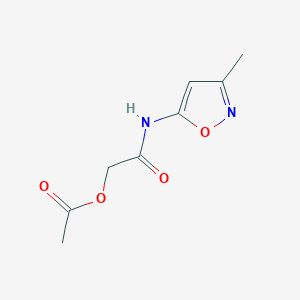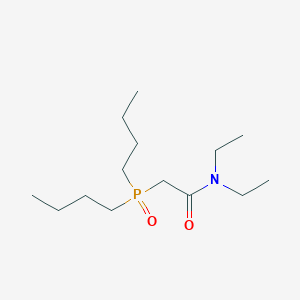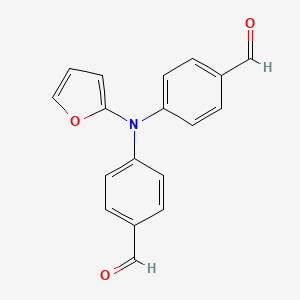
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a butadienyl chain and a quinolinecarboxylic acid moiety. The combination of these functional groups imparts distinct chemical and biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitrofuran.
Butadienyl Chain Formation: The nitrofuran is then subjected to a reaction with a suitable diene to form the 5-nitro-2-furyl-1,3-butadiene intermediate.
Quinolinecarboxylic Acid Coupling: The final step involves the coupling of the butadienyl intermediate with a quinolinecarboxylic acid derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted quinoline and furan derivatives.
科学研究应用
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The quinolinecarboxylic acid moiety can bind to enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-(5-Nitro-2-furyl)-1,3-butadiene: Lacks the quinolinecarboxylic acid moiety, resulting in different chemical and biological properties.
4-Quinolinecarboxylic acid derivatives: These compounds have similar quinolinecarboxylic acid structures but differ in the substituents attached to the quinoline ring.
Uniqueness
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is unique due to the combination of the nitrofuryl, butadienyl, and quinolinecarboxylic acid moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
属性
| 31432-65-2 | |
分子式 |
C18H12N2O5 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+ |
InChI 键 |
UUMZAIXYAMIKRH-IJIVKGSJSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)


![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
